Cas no 2680618-99-7 (2-(4-Bromo-2-methoxyphenyl)-2-acetamidoacetic acid)

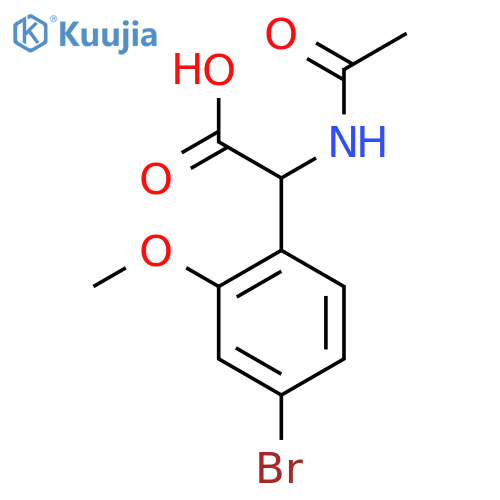

2680618-99-7 structure

商品名:2-(4-Bromo-2-methoxyphenyl)-2-acetamidoacetic acid

2-(4-Bromo-2-methoxyphenyl)-2-acetamidoacetic acid 化学的及び物理的性質

名前と識別子

-

- 2-(4-bromo-2-methoxyphenyl)-2-acetamidoacetic acid

- EN300-28290638

- 2680618-99-7

- 2-(4-Bromo-2-methoxyphenyl)-2-acetamidoacetic acid

-

- インチ: 1S/C11H12BrNO4/c1-6(14)13-10(11(15)16)8-4-3-7(12)5-9(8)17-2/h3-5,10H,1-2H3,(H,13,14)(H,15,16)

- InChIKey: UZTPJFWFAQIUSB-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=C(C=1)OC)C(C(=O)O)NC(C)=O

計算された属性

- せいみつぶんしりょう: 300.99497g/mol

- どういたいしつりょう: 300.99497g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 297

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 75.6Ų

2-(4-Bromo-2-methoxyphenyl)-2-acetamidoacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28290638-0.1g |

2-(4-bromo-2-methoxyphenyl)-2-acetamidoacetic acid |

2680618-99-7 | 95.0% | 0.1g |

$855.0 | 2025-03-19 | |

| Enamine | EN300-28290638-5.0g |

2-(4-bromo-2-methoxyphenyl)-2-acetamidoacetic acid |

2680618-99-7 | 95.0% | 5.0g |

$2816.0 | 2025-03-19 | |

| Enamine | EN300-28290638-0.05g |

2-(4-bromo-2-methoxyphenyl)-2-acetamidoacetic acid |

2680618-99-7 | 95.0% | 0.05g |

$816.0 | 2025-03-19 | |

| Enamine | EN300-28290638-0.25g |

2-(4-bromo-2-methoxyphenyl)-2-acetamidoacetic acid |

2680618-99-7 | 95.0% | 0.25g |

$893.0 | 2025-03-19 | |

| Enamine | EN300-28290638-1.0g |

2-(4-bromo-2-methoxyphenyl)-2-acetamidoacetic acid |

2680618-99-7 | 95.0% | 1.0g |

$971.0 | 2025-03-19 | |

| Enamine | EN300-28290638-0.5g |

2-(4-bromo-2-methoxyphenyl)-2-acetamidoacetic acid |

2680618-99-7 | 95.0% | 0.5g |

$933.0 | 2025-03-19 | |

| Enamine | EN300-28290638-2.5g |

2-(4-bromo-2-methoxyphenyl)-2-acetamidoacetic acid |

2680618-99-7 | 95.0% | 2.5g |

$1903.0 | 2025-03-19 | |

| Enamine | EN300-28290638-10.0g |

2-(4-bromo-2-methoxyphenyl)-2-acetamidoacetic acid |

2680618-99-7 | 95.0% | 10.0g |

$4176.0 | 2025-03-19 | |

| Enamine | EN300-28290638-5g |

2-(4-bromo-2-methoxyphenyl)-2-acetamidoacetic acid |

2680618-99-7 | 5g |

$2816.0 | 2023-09-08 | ||

| Enamine | EN300-28290638-1g |

2-(4-bromo-2-methoxyphenyl)-2-acetamidoacetic acid |

2680618-99-7 | 1g |

$971.0 | 2023-09-08 |

2-(4-Bromo-2-methoxyphenyl)-2-acetamidoacetic acid 関連文献

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

2680618-99-7 (2-(4-Bromo-2-methoxyphenyl)-2-acetamidoacetic acid) 関連製品

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 624-75-9(Iodoacetonitrile)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬